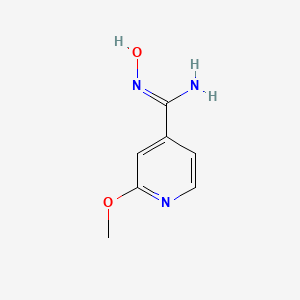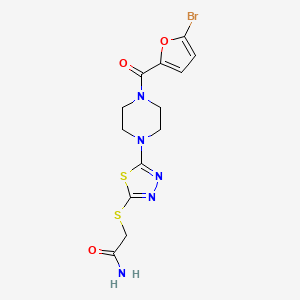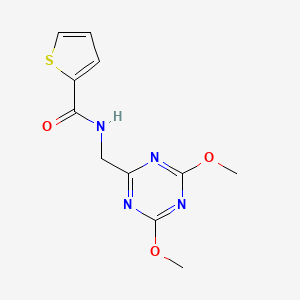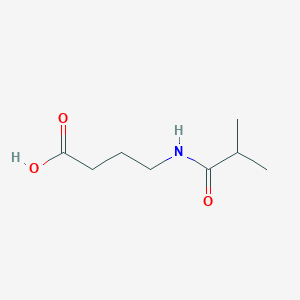
(2-Methoxy-1,4-dihydropyridin-4-ylidene)(nitroso)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-1,4-dihydropyridin-4-ylidene)(nitroso)methanamine: is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol This compound is characterized by its unique structure, which includes a methoxy group, a dihydropyridine ring, and a nitroso group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-1,4-dihydropyridin-4-ylidene)(nitroso)methanamine typically involves the reaction of 2-methoxypyridine with nitrosating agents under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods: This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvent, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: organic solvent, low temperature.
Substitution: Various nucleophiles or electrophiles; conditions: solvent, temperature, and catalyst depending on the specific reaction.
Major Products Formed:
- Oxidation products include oxides and hydroxyl derivatives.
- Reduction products include amines and alcohols.
- Substitution products vary depending on the substituent introduced .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, (2-Methoxy-1,4-dihydropyridin-4-ylidene)(nitroso)methanamine is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .
Medicine: The compound is being investigated for its potential therapeutic applications, including its role as a calcium channel blocker and its effects on various biological pathways .
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of (2-Methoxy-1,4-dihydropyridin-4-ylidene)(nitroso)methanamine involves its interaction with specific molecular targets. As a calcium channel blocker, it inhibits the influx of calcium ions into cells, thereby affecting various physiological processes. The compound also interacts with other molecular pathways, including those involved in oxidative stress and inflammation .
Comparison with Similar Compounds
1,4-Dihydropyridine: A well-known class of calcium channel blockers used in the treatment of hypertension.
Methanamine derivatives: Compounds with similar structural features and biological activities.
Uniqueness: (2-Methoxy-1,4-dihydropyridin-4-ylidene)(nitroso)methanamine is unique due to its combination of a methoxy group, a dihydropyridine ring, and a nitroso group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N'-hydroxy-2-methoxypyridine-4-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-6-4-5(2-3-9-6)7(8)10-11/h2-4,11H,1H3,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODXCOGORIZFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=CC(=C1)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2520670.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2520676.png)


![2-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2520680.png)


![4-tert-butyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2520683.png)
![7-benzyl-1-[(4-fluorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2520687.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2520688.png)

